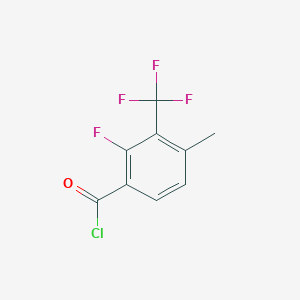

2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

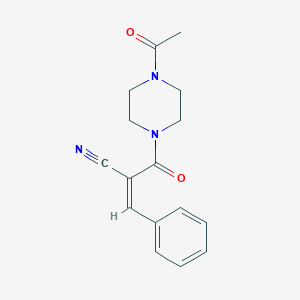

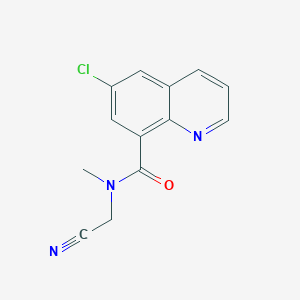

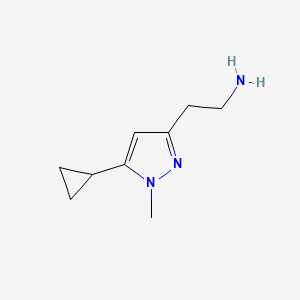

“2-Fluoro-3-(trifluoromethyl)benzoyl Chloride” is a building block used for the synthesis of more complex pharmaceutical and biologically active compounds . It can be used for the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors .

Molecular Structure Analysis

The molecular formula of “2-Fluoro-3-(trifluoromethyl)benzoyl Chloride” is FC6H3(CF3)COCl . The molecular weight is 226.56 .Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid . It has a refractive index of 1.472 (lit.) , a boiling point of 193 °C (lit.) , and a density of 1.517 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis of Quinazolinones : 2-Fluoro substituted benzoyl chlorides are used in the one-step synthesis of 4(3H)-quinazolinones, which show moderate activity against tumor cell lines. This synthesis involves cyclocondensation with 2-amino-N-heterocycles (Deetz, Malerich, Beatty, & Smith, 2001).

Carbohydrate Derivatives Synthesis : The compound is involved in the preparation of carbohydrate derivatives, such as deoxy and deoxyfluoro derivatives of methyl β-D-galabioside. This process involves glycosyl chlorides and is significant in carbohydrate chemistry (Kihlberg, Frejd, Jansson, Kitzing, & Magnusson, 1989).

Functionalisation of Benzene Derivatives : It is used in the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene. This leads to various benzene derivatives, showcasing its utility in organic synthesis (Dmowski & Piasecka-Maciejewska, 1998).

Trifluoromethylation Reactions : This chemical plays a role in trifluoromethylation reactions of inorganic and organic acid chlorides. It reacts with various acid chlorides, indicating its versatility in synthetic chemistry (Dukat & Naumann, 1985).

Synthesis of Fluorodeoxy Pentofuranosides : The compound is utilized in the oxidation-reduction synthesis of peracylated fluorodeoxy pentofuranosides, demonstrating its application in the synthesis of complex organic molecules (Mikhailopulo, Sivets, Poopeiko, & Khripach, 1995).

Synthesis of Aryl β-oxa-fluoroalkylketones : It is used in a method for preparing aryl β-oxa-fluoroalkylketones, showcasing its role in creating fluorinated organic compounds (Qing-Yun & Jian-guo, 1986).

Safety and Hazards

“2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride” is considered hazardous. It’s combustible and causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds . It can be used for the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors .

Mode of Action

It is known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . This compound, being a benzoyl chloride derivative, may undergo similar reactions.

Biochemical Pathways

As a building block for the synthesis of cathepsin s inhibitors , it may indirectly affect the pathways involving cathepsin S, a cysteine protease involved in antigen presentation and other processes.

Result of Action

As a precursor for the synthesis of cathepsin s inhibitors , it may contribute to the inhibition of cathepsin S activity, potentially affecting antigen presentation and other cellular processes.

Action Environment

It is known that the compound is a colorless to yellow liquid and decomposes in water , suggesting that its stability and reactivity may be affected by factors such as temperature, light, and moisture.

Propiedades

IUPAC Name |

2-fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF4O/c1-4-2-3-5(8(10)15)7(11)6(4)9(12,13)14/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRANUWKDSICOSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)Cl)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(tert-butyl)-N-(4-chlorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2384235.png)

![4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B2384237.png)

![N-cycloheptyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2384239.png)

![2-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384243.png)

![Methyl 4-[7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2384246.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2384248.png)

![N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2384249.png)